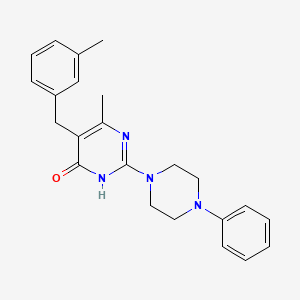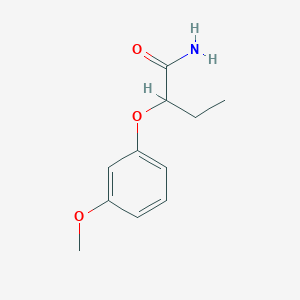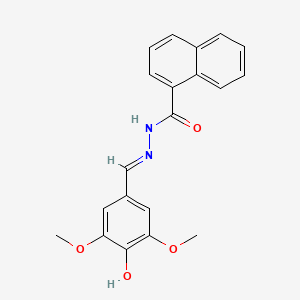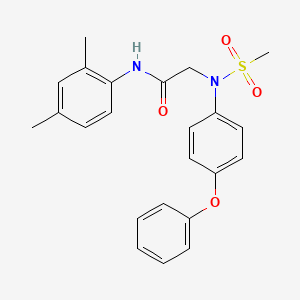![molecular formula C21H21FN4O B6010208 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methylphenyl)-4(3H)-pyrimidinone](/img/structure/B6010208.png)
2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methylphenyl)-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methylphenyl)-4(3H)-pyrimidinone is a chemical compound that belongs to the class of pyrimidine derivatives. It is commonly referred to as FPMP or Fluphenazine. This compound has been widely studied for its potential use in various scientific research applications.
Mécanisme D'action
The exact mechanism of action of 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methylphenyl)-4(3H)-pyrimidinone is not fully understood. However, it is believed to work by blocking the dopamine receptors in the brain, which reduces the activity of dopamine in the brain. This, in turn, reduces the symptoms of schizophrenia and bipolar disorder.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of dopamine in the brain, which can lead to a reduction in the symptoms of schizophrenia and bipolar disorder. It has also been shown to have a sedative effect, which can be useful in the treatment of anxiety and insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methylphenyl)-4(3H)-pyrimidinone in lab experiments is its high affinity for dopamine receptors in the brain. This makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of using this compound is its potential for toxicity. It is important to use this compound in a controlled environment and to follow proper safety protocols.
Orientations Futures
There are a number of future directions for research on 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methylphenyl)-4(3H)-pyrimidinone. One area of research is the development of more selective dopamine receptor antagonists that can be used to treat neurological disorders with fewer side effects. Another area of research is the development of new compounds that can target other neurotransmitters in the brain, such as serotonin and norepinephrine. Additionally, there is a need for more research on the long-term effects of using this compound in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methylphenyl)-4(3H)-pyrimidinone involves the reaction of 2-fluoroaniline with 4-methylbenzaldehyde in the presence of acetic acid to form 4-(2-fluorophenyl)-1-(4-methylphenyl)-1,2,3,6-tetrahydropyrimidine. This intermediate compound is then reacted with piperazine in the presence of acetic acid to form this compound.
Applications De Recherche Scientifique
2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methylphenyl)-4(3H)-pyrimidinone has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a potential treatment for neurological disorders such as schizophrenia and bipolar disorder. It has been shown to have a high affinity for dopamine receptors in the brain, which are implicated in these disorders.
Propriétés
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-4-(4-methylphenyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O/c1-15-6-8-16(9-7-15)18-14-20(27)24-21(23-18)26-12-10-25(11-13-26)19-5-3-2-4-17(19)22/h2-9,14H,10-13H2,1H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLGKBLDVGPYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B6010125.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-propyl-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6010137.png)
![1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-N-[4-(2-fluorophenoxy)phenyl]-2-piperidinecarboxamide](/img/structure/B6010141.png)
![1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B6010149.png)


![3-{[4-(cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B6010171.png)


![N-(2-hydroxy-2-pyridin-3-ylethyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6010185.png)
![N-[4-(allyloxy)phenyl]-2-methylpropanamide](/img/structure/B6010199.png)

![5-bromo-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6010212.png)

